1-Ethyl-3-methylpyridinium Ethyl Sulfate
Overview
Description
1-Ethyl-3-methylpyridinium Ethyl Sulfate is a chemical compound with the molecular formula C10H17NO4S and a molecular weight of 247.31 g/mol . It is an ionic liquid, which means it is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as high thermal stability and good solubility in water .
Scientific Research Applications
Extraction and Separation
1-Ethyl-3-methylpyridinium ethyl sulfate ([EMPY][EtSO4]) has been evaluated as a potential solvent for the extraction of nitrogen compounds from diesel fuel. Research by Hizaddin et al. (2015) demonstrated its effectiveness in removing compounds like pyrrole and indoline, suggesting its potential in refining and environmental applications (Hizaddin et al., 2015).
Catalysis
This compound is also used in catalysis. For instance, it has been employed as a Brönsted ionic liquid catalyst for synthesizing polyhydroquinoline derivatives, as reported by Khaligh (2014), highlighting its utility in organic synthesis and pharmaceutical research (Khaligh, 2014).
Physical and Chemical Properties
The study of its physical and chemical properties, such as interfacial behavior, is crucial. Restolho et al. (2009) investigated the surface tension and contact angles of this compound, contributing to our understanding of its behavior in different environments (Restolho et al., 2009).
Interaction Studies
Zhang et al. (2010) explored the hydrogen bonding interactions between 1-Ethyl-3-methylimidazolium ethyl sulfate and water, which is vital for applications in solutions and mixtures (Zhang et al., 2010).
Viscosity and Density Measurements
Viscosity and density measurements of this compound were performed by Diogo et al. (2013), providing essential data for its application in various industrial processes (Diogo et al., 2013).
Synthesis and Stability
Research by Holbrey et al. (2002) on the efficient synthesis of ionic liquids, including those containing ethyl sulfate anions, offers insights into its production and stability, crucial for its widespread application (Holbrey et al., 2002).
Molecular Dynamics Studies
Studies like those by Dhumal et al. (2011) on the electronic structure and vibrations of 1-ethyl-3-methylimidazolium ethyl sulfate ion pairs using molecular dynamics contribute to a deeper understanding of its behavior at the molecular level (Dhumal et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
1-Ethyl-3-methylpyridinium Ethyl Sulfate
Properties
IUPAC Name |
1-ethyl-3-methylpyridin-1-ium;ethyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C2H6O4S/c1-3-9-6-4-5-8(2)7-9;1-2-6-7(3,4)5/h4-7H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWMUBOQHZKNS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.CCOS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659765 | |
Record name | 1-Ethyl-3-methylpyridin-1-ium ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872672-50-9 | |
Record name | 1-Ethyl-3-methylpyridin-1-ium ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylpyridinium Ethyl Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can [EMpy][EtSO4] be used to extract specific components from complex mixtures?
A1: Yes, [EMpy][EtSO4] has shown potential for the separation and recovery of aromatic hydrocarbons from aliphatic hydrocarbon mixtures. Research indicates its effectiveness in extracting benzene, toluene, ethyl benzene, and o-xylene (BTEX) from mixtures containing n-heptane or n-hexane. [] This separation process is particularly relevant for recovering valuable aromatic solvents from industrial effluents and reducing environmental contamination.
Q2: How does the structure of [EMpy][EtSO4] contribute to its selectivity for aromatic hydrocarbons?
A2: While the provided research doesn't delve into the specific interaction mechanisms, it suggests that the ionic nature and structure of [EMpy][EtSO4] contribute to its selectivity. Further research comparing the performance of [EMpy][EtSO4] with other ionic liquids possessing different cation and anion combinations ([EMIM][EtSO4] for instance) can provide insights into structure-activity relationships. []
Q3: Beyond extraction, does [EMpy][EtSO4] have other potential applications?
A3: Research suggests that [EMpy][EtSO4] can influence the rate of hydrogen production from the dissolution of zinc in waste oilfield water (WOW). [] The presence of [EMpy][EtSO4] was found to increase the rate of zinc dissolution, leading to faster hydrogen generation. This finding highlights the potential of [EMpy][EtSO4] in energy-related applications.
Q4: Are there any concerns regarding the environmental impact of using [EMpy][EtSO4]?
A4: While [EMpy][EtSO4] demonstrates potential for recovering valuable chemicals and enhancing energy production, its environmental impact requires careful consideration. The research emphasizes the hygroscopic nature of many ionic liquids, including [EMpy][EtSO4]. [] This means that they readily absorb moisture from the atmosphere, which can affect their properties and performance. Understanding the long-term stability, degradation pathways, and potential ecotoxicological effects of [EMpy][EtSO4] is crucial for ensuring its safe and sustainable use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.